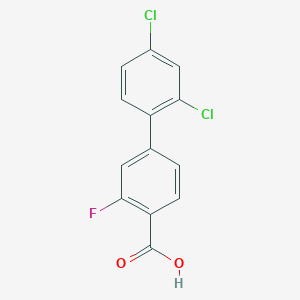

4-(2,4-Dichlorophenyl)-2-fluorobenzoic acid

CAS No.: 1261981-25-2

Cat. No.: VC11734888

Molecular Formula: C13H7Cl2FO2

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261981-25-2 |

|---|---|

| Molecular Formula | C13H7Cl2FO2 |

| Molecular Weight | 285.09 g/mol |

| IUPAC Name | 4-(2,4-dichlorophenyl)-2-fluorobenzoic acid |

| Standard InChI | InChI=1S/C13H7Cl2FO2/c14-8-2-4-9(11(15)6-8)7-1-3-10(13(17)18)12(16)5-7/h1-6H,(H,17,18) |

| Standard InChI Key | NWNDSFBOTXHHAK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)F)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(2,4-dichlorophenyl)-2-fluorobenzoic acid is C₁₃H₇Cl₂FO₂, with a molecular weight of 285.10 g/mol . Its structure combines a benzoic acid backbone with two distinct substituents:

-

A fluorine atom at the 2-position of the benzene ring, which influences electronic distribution and acidity.

-

A 2,4-dichlorophenyl group at the 4-position, introducing steric bulk and enhancing lipophilicity .

The presence of electron-withdrawing groups (fluorine and chlorine) lowers the pKa of the carboxylic acid moiety compared to unsubstituted benzoic acid. For example, 2-fluorobenzoic acid exhibits a pKa of ~3.04 , suggesting that the 4-(2,4-dichlorophenyl) substituent may further reduce this value due to additional electron withdrawal.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of halogenated benzoic acids typically involves electrophilic aromatic substitution or coupling reactions. For 4-(2,4-dichlorophenyl)-2-fluorobenzoic acid, a plausible pathway involves:

-

Friedel-Crafts Acylation: Introducing the 2,4-dichlorophenyl group via reaction of 2-fluorobenzoic acid with 1,2,4-trichlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

-

Ulmann Coupling: Cross-coupling a fluorinated benzoic acid derivative with a dichlorophenyl halide using a palladium catalyst .

A patent (JPH0647568B2) describes the production of 2,4-dichloro-5-fluorobenzoic acid via chlorination of 5-fluorobenzoic acid using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C . Adapting this method, the target compound could be synthesized by selectively chlorinating 2-fluorobenzoic acid at the 4-position, followed by coupling with 2,4-dichlorophenylboronic acid under Suzuki-Miyaura conditions .

Purification and Characterization

Crude products are typically purified via recrystallization from ethanol or methanol . Analytical techniques include:

-

¹H NMR: The fluorine atom induces deshielding of adjacent protons, while chlorine substituents split signals into complex multiplets. For example, 2-fluorobenzoic acid shows a singlet for the carboxylic acid proton at ~13 ppm and aromatic protons between 7.2–8.1 ppm .

-

Mass Spectrometry: Expected molecular ion peak at m/z 285.10 (M⁺), with fragments corresponding to loss of CO₂ (m/z 241.08) and Cl₂ (m/z 175.03) .

Physicochemical Properties

The high LogP value indicates significant lipophilicity, making the compound suitable for lipid membrane penetration in pharmaceutical applications .

Pharmaceutical and Industrial Applications

Drug Intermediate

Fluorinated and chlorinated benzoic acids are critical intermediates in synthesizing bioactive molecules. For instance:

-

Enzalutamide Impurity A: 4-Bromo-2-fluorobenzoic acid is used in prostate cancer therapeutics .

-

5-HT1A Receptor Antagonists: Fluorobenzoic acids serve as precursors for radiolabeled tracers in neurological imaging .

4-(2,4-Dichlorophenyl)-2-fluorobenzoic acid could act as a building block for kinase inhibitors or antimicrobial agents, leveraging its halogen-rich structure for target binding.

Material Science

The compound’s stability under acidic conditions makes it a candidate for:

-

Polymer Stabilizers: Preventing thermal degradation in plastics.

-

Liquid Crystal Displays: Halogenated aromatics enhance dielectric anisotropy .

Analytical and Regulatory Considerations

Chromatography

Reverse-phase HPLC methods using C18 columns (acetonitrile/water mobile phase) effectively separate halogenated benzoic acids. Retention times correlate with LogP; this compound’s retention is estimated at 12–14 minutes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume